molecular formula C17H18N4OS B3020895 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2309188-76-7

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Cat. No.: B3020895
CAS No.: 2309188-76-7
M. Wt: 326.42
InChI Key: NKKYCRXFARUKNP-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound, which lacks the piperidine and pyrazole moieties.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    Benzoxazole: A related compound where the sulfur atom is replaced by oxygen.

Uniqueness

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a complex organic compound belonging to the class of benzothiazoles, known for their diverse biological activities. This compound integrates a benzothiazole core with a piperidine and pyrazole moiety, which collectively contribute to its pharmacological potential. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H18N4OS
CAS Number 2309188-76-7
Molecular Weight 342.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may inhibit key enzymes or receptors involved in various cellular processes. For instance, compounds with similar structural features have shown significant inhibitory activity against various kinases and other enzymes relevant to cancer and inflammatory pathways .

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For example, studies on related pyrazole compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer activity of benzothiazole derivatives is well-documented. The compound's ability to inhibit specific kinases involved in tumor progression has been explored in various studies. For instance, pyrazole derivatives have been reported to effectively inhibit BRAF(V600E) and EGFR kinases, which are critical in many cancers .

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX is a common mechanism through which these compounds exert their effects .

Study on Antitumor Activity

A study investigating the structure–activity relationship (SAR) of pyrazole derivatives revealed that certain modifications enhance their anticancer efficacy. The findings indicated that the incorporation of specific functional groups significantly improved the compounds' potency against cancer cell lines .

Evaluation of Antimicrobial Properties

In vitro assays have confirmed the antimicrobial activity of related benzothiazole compounds against several bacterial strains. The results showed promising inhibition zones indicating effective antibacterial action .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity
Benzothiazole General antimicrobial and anticancer properties
Pyrazole Derivatives Notable anticancer and anti-inflammatory effects
Benzoxazole Moderate antimicrobial activity

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-9-14(8-19-20)13-3-2-6-21(10-13)17(22)12-4-5-15-16(7-12)23-11-18-15/h4-5,7-9,11,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKYCRXFARUKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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